Abeta42-IN-2 is a compound associated with the amyloid beta peptide, specifically the 42 amino acid variant of amyloid beta, which is implicated in Alzheimer's disease. This compound has garnered attention due to its role in the aggregation process of amyloid beta peptides, which are believed to contribute to neurodegenerative processes in Alzheimer's disease. The research surrounding Abeta42-IN-2 primarily focuses on its synthesis, structural properties, mechanisms of action, and potential applications in scientific research and therapeutic interventions.
Abeta42-IN-2 is derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. It is classified as an amyloid beta peptide, a type of polypeptide that plays a critical role in the pathophysiology of Alzheimer's disease. The aggregation of amyloid beta peptides into oligomers and fibrils is a hallmark of Alzheimer’s pathology, making this compound a significant target for research into therapeutic approaches.
The synthesis of Abeta42-IN-2 has evolved significantly over the years. Traditional methods have faced challenges due to the peptide's propensity to aggregate both during synthesis and in solution. Key advancements include:
Abeta42-IN-2 consists of 42 amino acids with a specific sequence that contributes to its propensity for aggregation. The molecular structure includes:
Abeta42-IN-2 undergoes various chemical reactions that influence its aggregation behavior:
The mechanism by which Abeta42-IN-2 exerts its effects involves several key processes:
Abeta42-IN-2 exhibits distinct physical and chemical properties:
Abeta42-IN-2 has significant applications in scientific research:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3